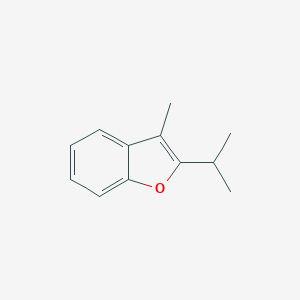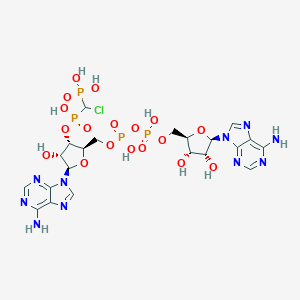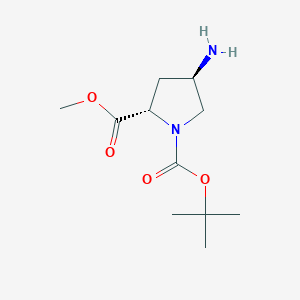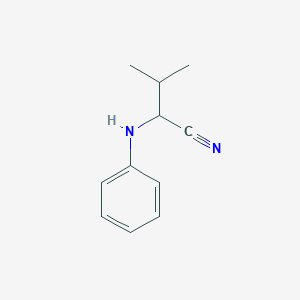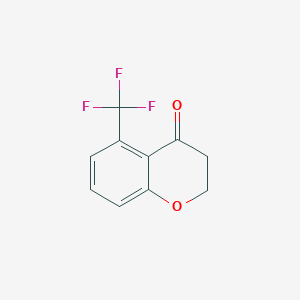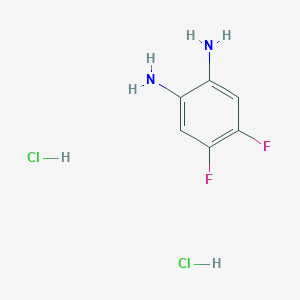
(R)-2-Chloromandelic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-2-chloromandelic acid ethyl ester has been explored through various methods, including asymmetric synthesis, resolution of racemate, and biocatalysis. Asymmetric synthesis and resolution methods have been traditionally employed, while biocatalytic methods offer a more environmentally friendly and efficient approach. Notably, biocatalysis using microorganisms like Exophiala dermatitidis has been shown to produce (R)-2-chloromandelic acid with high optical purity, indicating the potential for industrial applications (Yamamura & Kita, 2019). Enzymatic resolution using Candida antarctica lipase A has also been highlighted for its efficiency and high enantioselectivity, providing an economically viable method for commercial production (Uhm et al., 2007).
Molecular Structure Analysis
The molecular structure of (R)-2-chloromandelic acid ethyl ester plays a crucial role in its chemical reactivity and physical properties. Studies on related compounds have utilized X-ray diffraction techniques to reveal strong intermolecular hydrogen bonding, which could influence the synthesis and stabilization of (R)-2-chloromandelic acid esters (Şahin et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving (R)-2-chloromandelic acid ethyl ester typically focus on its transformation into other valuable intermediates. The enzymatic hydrocyanation process, for example, is a method for the asymmetric synthesis of (R)-2-chloromandelic acid, demonstrating the compound's versatility in synthetic organic chemistry (Langen et al., 2003).
Physical Properties Analysis
Understanding the physical properties of (R)-2-chloromandelic acid ethyl ester, such as melting point, solubility, and crystalline structure, is essential for its application in synthesis processes. However, detailed studies specifically focusing on these aspects were not found in the current literature search, suggesting an area for future research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are critical for the practical application of (R)-2-chloromandelic acid ethyl ester in synthesis processes. The hydrolytic resolution of its racemates in biphasic media indicates its potential for selective synthesis applications (Wang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Bioconversion Methods
The pharmaceutical industry utilizes (R)-2-Chloromandelic Acid (RCM) as a chiral building block. A novel method involving the microorganism Exophiala dermatitidis NBRC6857 was developed for the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester (CMM), producing RCM with high optical purity (97% ee). This process, enhanced by the overexpression of the estE gene in Escherichia coli, significantly increases production efficiency, suggesting potential for industrial application (Yamamura & Kita, 2019).
Enzymatic Resolution and Synthesis
Enantioselective resolution and synthesis of methyl 2-chloromandelate, a precursor to pharmaceuticals like (S)-clopidogrel, have been developed using enzyme-mediated processes. One such method employs Candida antarctica lipase A (CAL-A) for the solvent-free transesterification, yielding methyl (R)-2-chloromandelate with exceptional purity (>99% ee) and demonstrating the enzyme's stability over multiple cycles (Uhm et al., 2007). This signifies the economical and scalable potential of enzymatic resolution in producing high-purity chiral intermediates.
Comparative Analyses with Chemical Processes
A comprehensive review comparing biocatalytic and chemical processes for the production of optically pure mandelic acids and their analogues highlights the advantages of enzymatic methods in terms of product concentration, enantioselectivity, and environmental friendliness. Specific focus on dynamic kinetic resolution of mandelonitrile by nitrilases showcases the efficiency of biocatalytic approaches in achieving high concentrations of (R)-mandelic acid or (R)-2-chloromandelic acid with excellent enantiomeric excess, offering competitive alternatives to chemical synthesis (Martínková & Křen, 2018).
Optimization Strategies for Enzymatic Activity
Studies on enzyme and substrate engineering have demonstrated significant improvements in enzyme activity and enantioselectivity for the resolution of racemates. For instance, strategies combining substrate engineering with covalent immobilization of enzymes have led to remarkable enhancements in the performance of biocatalysts for the kinetic resolution of (R,S)-mandelates, presenting a viable path for optimizing the production of chiral compounds in the pharmaceutical industry (Wang, Tsai, & Chen, 2008).
Advances in Synthetic Methodologies
The synthesis of (R)-2-chloromandelic acid, an essential intermediate for various pharmaceuticals, has been explored through various methods including asymmetric synthesis and racemate resolution. The review by Yin-chu (2011) delves into these methodologies, comparing their advantages and potential for future applications in drug development (Yin-chu, 2011).
Eigenschaften
IUPAC Name |
ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUSWAHELSQMB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloromandelic Acid Ethyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

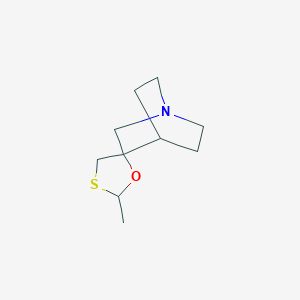
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
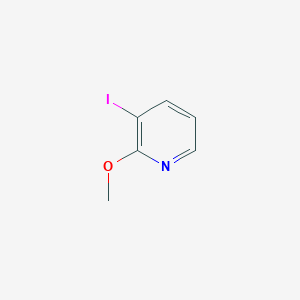
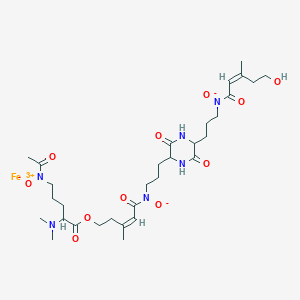
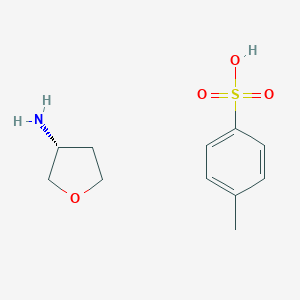
![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
